
Osi-930
Übersicht
Beschreibung
OSI-930 is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor. It primarily targets the receptor tyrosine kinases c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2). This compound is designed to inhibit both cancer cell proliferation and blood vessel growth (angiogenesis) in selected tumors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von OSI-930 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Synthese die Verwendung verschiedener Reagenzien und Katalysatoren beinhaltet, um die gewünschte Molekülstruktur zu erreichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dieser Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die pharmazeutischen Standards zu erfüllen. Spezifische Details zu den industriellen Produktionsverfahren sind nicht öffentlich zugänglich .
Analyse Chemischer Reaktionen
Arten von Reaktionen
OSI-930 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die spezifischen Bedingungen wie Temperatur und Lösungsmittel hängen von der gewünschten Reaktion ab .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von Rezeptortyrosinkinasen zu untersuchen.
Biologie: Untersucht für seine Auswirkungen auf Zellsignalisierungswege und zelluläre Prozesse.
Medizin: In klinischen Studien auf seine potenzielle Wirksamkeit bei der Behandlung verschiedener Krebsarten untersucht, darunter kleinzelliger Lungenkrebs, Glioblastom, Darmkrebs, Nierenzellkrebs, Kopf- und Halskrebs, nicht-kleinzelliger Lungenkrebs und Magenkrebs
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf Rezeptortyrosinkinasen abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Tyrosinkinaseaktivität von c-Kit und VEGFR-2 hemmt. Diese Hemmung führt zu einer verringerten Proliferation von Krebszellen und einer erhöhten zellulären Apoptose in Tumortypen, die durch c-Kit getrieben werden. Darüber hinaus hemmt this compound VEGFR-2, ein Schlüsselmediator des Wachstums von Blutgefäßen als Reaktion auf den angiogenen Wachstumsfaktor VEGF. Durch die Hemmung dieses Signalwegs beeinflusst this compound das Wachstum und die Metastasierung einer breiten Palette von Angiogenese-abhängigen Malignomen .
Wissenschaftliche Forschungsanwendungen
OSI-930 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor tyrosine kinase inhibition.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Evaluated in clinical studies for its potential to treat various cancers, including small cell lung cancer, glioblastoma, colorectal cancer, renal cancer, head and neck cancer, non-small cell lung cancer, and gastric cancer
Wirkmechanismus
OSI-930 exerts its effects by inhibiting the tyrosine kinase activity of c-Kit and VEGFR-2. This inhibition leads to reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by c-Kit. Additionally, this compound inhibits VEGFR-2, which is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. By inhibiting this pathway, this compound impacts the growth and metastasis of a wide range of angiogenesis-dependent malignancies .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imatinib: Ein weiterer Tyrosinkinase-Inhibitor, der zur Behandlung der chronischen myeloischen Leukämie und von gastrointestinalen Stromatumoren eingesetzt wird.
Erlotinib: Ein epidermaler Wachstumsfaktor-Rezeptor-Tyrosinkinase-Inhibitor, der zur Behandlung von nicht-kleinzelligem Lungenkrebs und Bauchspeicheldrüsenkrebs eingesetzt wird
Einzigartigkeit
OSI-930 ist einzigartig in seiner doppelten Hemmung von c-Kit und VEGFR-2, wodurch es ein potenter Inhibitor sowohl der Proliferation von Krebszellen als auch der Angiogenese ist. Dieser Ansatz der Doppelzielung unterscheidet ihn von anderen Tyrosinkinase-Inhibitoren, die möglicherweise nur einen einzigen Signalweg angreifen .
Biologische Aktivität
OSI-930 is a novel, potent oral small-molecule receptor tyrosine kinase inhibitor primarily targeting c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2). Its dual mechanism of action positions it as a promising candidate in the treatment of various cancers, particularly those driven by these receptors. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical trial results, and preclinical studies.
This compound inhibits the activity of c-Kit and VEGFR-2, which are critical in regulating tumor growth and angiogenesis. By blocking these pathways, this compound aims to reduce cancer cell proliferation and promote apoptosis in tumors that depend on these signaling mechanisms. The compound has shown effectiveness against both wild-type and mutant forms of c-Kit, suggesting its potential superiority over existing therapies like imatinib .
Clinical Trials
A Phase I clinical trial was conducted to assess the safety, maximum-tolerated dose (MTD), pharmacokinetics, and antitumor activity of this compound in patients with advanced solid tumors. Key findings from the trial include:
- Study Design : Patients received this compound either once or twice daily. The trial involved 58 participants across different dosing schedules.
- Dosage and Tolerability : The MTD was established at 500 mg twice daily, with dose-limiting toxicities observed at 600 mg. Common side effects included fatigue, diarrhea, nausea, and rash .
- Antitumor Activity : Notable responses were documented in patients with advanced ovarian cancer and gastrointestinal stromal tumors (GISTs). Specifically, partial responses were recorded using Response Evaluation Criteria in Solid Tumors (RECIST) criteria in some patients .
Table 1: Summary of Phase I Clinical Trial Results
Parameter | Value |
---|---|
Total Patients | 58 |
Maximum-Tolerated Dose (MTD) | 500 mg twice daily |
Common Toxicities | Fatigue, Diarrhea, Nausea |
Antitumor Responses | 2 patients with ovarian cancer |
GIST Stable Disease Duration | Median 126 days |
Preclinical Studies
Preclinical evaluations have demonstrated this compound's efficacy across various xenograft models. These studies highlight its potential to induce tumor regression in several cancer types, including:
- Glioblastoma
- Squamous Cell Carcinoma
- Small Cell Lung Carcinoma
- Mast Cell Leukemia
- Colorectal Cancer
In these models, this compound exhibited significant cytostatic effects, leading to durable cures or tumor regression .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies revealed that this compound's exposure increased with dosage. Significant reductions in soluble VEGFR levels were noted at doses ≥400 mg administered twice daily. Dynamic contrast-enhanced MRI (DCE-MRI) results indicated positive responses in a subset of patients .
Table 2: Pharmacokinetic Data Summary
Dosage (mg) | sVEGFR Level Change | DCE-MRI Response Rate |
---|---|---|
≥400 mg (twice daily) | Significant decrease | 4 out of 6 patients |
Case Studies
In one notable case study involving heavily pretreated patients with imatinib-resistant GISTs, eleven out of nineteen achieved stable disease for an average duration of 126 days. Imaging studies further confirmed partial responses in several cases .
Q & A
Basic Research Questions
Q. What experimental methodologies are used to determine OSI-930’s kinase inhibition profile and IC50 values?
Researchers employ in vitro kinase assays using recombinant catalytic domains of target kinases (e.g., c-Kit, KDR, CSF-1R). ELISA or radioactive methods measure phosphorylation inhibition, with dose-response curves generated to calculate IC50 values . For example, this compound’s IC50 for KDR (9 nM) was determined using purified kinase domains and ATP-competitive inhibition assays . Controls include kinase-negative mutants and reference inhibitors (e.g., imatinib for c-Kit) to validate specificity.
Q. How should researchers select cell lines to evaluate this compound’s antitumor effects in vitro?
Cell lines must express this compound’s primary targets (e.g., HMC-1 cells for Kit-dependent proliferation, NCI-SNU-5 for VEGFR-2 signaling). Validation includes:
- Western blotting or qPCR to confirm target kinase expression .
- Dose-response proliferation assays (e.g., MTT or CellTiter-Glo) to measure IC50.
- Apoptosis markers (e.g., caspase-3 cleavage) in responsive lines like HMC-1, contrasting with non-responsive lines (e.g., COLO-205) to confirm mechanism .
Q. What controls are critical when assessing this compound’s selectivity across kinase targets?
- Negative controls : Kinase-dead mutants or off-target cell lines (e.g., COLO-205 lacking Kit dependency).
- Positive controls : Known inhibitors (e.g., sorafenib for c-Raf).
- Pharmacodynamic markers : Phospho-specific antibodies to monitor downstream signaling (e.g., ERK1/2 phosphorylation for c-Raf inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s efficacy across tumor models?
Discrepancies (e.g., apoptosis in HMC-1 vs. no effect in COLO-205) require:
- Target validation : Confirm target kinase expression and activity via phospho-specific flow cytometry or immunoblotting .
- Pathway analysis : RNA-seq or phosphoproteomics to identify compensatory pathways in resistant models.
- Xenograft correlation : Compare in vitro data with in vivo efficacy in models like HMC-1 xenografts, where this compound reduces tumor volume by 70% at 60 mg/kg .
Q. What methodologies characterize this compound’s aldehyde oxidase (AO)-mediated metabolism and its clinical implications?
- Metabolite identification : Incubate this compound with human hepatocytes, then use LC-MS/MS to detect AO-specific 2-oxo metabolites (M1) .
- Reaction phenotyping : Co-incubate with AO inhibitors (e.g., raloxifene) or use recombinant AO to confirm metabolic pathways .
- DDI risk assessment : Static modeling predicts a 1.85-fold increase in this compound exposure when co-administered with AO inhibitors like erlotinib .
Q. How should pharmacokinetic/pharmacodynamic (PK/PD) studies be designed to link this compound exposure to target modulation?
- Dosing regimens : Administer this compound orally in xenograft models, collect plasma/tumor samples at intervals for LC-MS/MS quantification .
- Biomarker correlation : Measure tumor phospho-KDR levels via ELISA and correlate with plasma AUC.
- Dynamic contrast-enhanced MRI : Assess vascular changes (e.g., KDR inhibition) in real-time .
Q. What strategies optimize this compound’s synergy with other anticancer agents (e.g., erlotinib)?
- Sequential dosing : Preclinical studies show enhanced apoptosis when this compound precedes EGFR inhibitors in NSCLC models .
- Combination index analysis : Use Chou-Talalay methods to quantify synergy in in vitro proliferation assays .
- Mechanistic overlap : Target complementary pathways (e.g., this compound’s anti-angiogenesis + erlotinib’s EGFR blockade) in xenografts .
Q. Methodological Considerations
Q. How are this compound’s off-target effects on cytochrome P450 3A4 (CYP3A4) mitigated in drug development?
- Time-dependent inactivation assays : Pre-incubate this compound with CYP3A4-expressing microsomes to measure NADPH-dependent inactivation .
- CO difference spectroscopy : Confirm heme destruction in CYP3A4, but not CYP3A5, to assess isoform specificity .
- Clinical monitoring : Adjust doses of co-administered CYP3A4 substrates (e.g., midazolam) in trials .
Q. What statistical approaches address variability in this compound’s metabolic stability across hepatocyte donors?
- Mixed-effects modeling : Account for inter-donor variability in AO activity when calculating M1 formation rates .
- Bootstrap resampling : Estimate confidence intervals for Km and Vmax in enzyme kinetics .
Q. How do researchers validate this compound’s anti-angiogenic effects in vivo?
- Immunohistochemistry : Stain xenograft sections for CD31 (endothelial marker) and quantify microvessel density .
- PDGFRβ analysis : Use confocal microscopy to assess pericyte coverage changes in brain vasculature post-treatment .
Q. Data Analysis and Reporting
Q. What criteria ensure rigor in reporting this compound’s kinase inhibition data?
- MIAME compliance : Detail assay conditions (e.g., ATP concentrations, incubation times) .
- Dose-response validation : Replicate IC50 determinations across ≥3 independent experiments .
- Selectivity scores : Calculate Gini coefficients or S(10) scores to quantify kinase panel selectivity .
Q. How are conflicting results in this compound’s CYP3A4 inhibition reconciled across studies?
Eigenschaften
IUPAC Name |
3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCROZDHDSNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993606 | |
Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
OSI-930 is a multi-targeted tyrosine kinase inhibitor that is designed to act as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2. The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth. OSI-930 is also capable of inhibiting VEGFR-2. This receptor is present on endothelial cells and is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. This pathway is believed to be the single most important mechanism for recruitment of new blood vessels in nearly all solid tumors. Inhibition of this pathway should therefore impact the growth and metastases of a wide range of angiogenesis-dependent malignancies. | |
Record name | OSI-930 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05913 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
728033-96-3 | |
Record name | OSI-930 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0728033963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSI-930 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05913 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSI-930 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1PEG5Q9Y2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.